Benzene, (3-cyclopropylidenebutyl)-
Description
"Benzene, (3-cyclopropylidenebutyl)-" is a substituted benzene derivative characterized by a cyclopropane ring fused to a butyl chain attached to the benzene core. While specific data on this compound are absent in the provided evidence, its structural analogs and general benzene derivative chemistry offer insights. Substituted benzenes are pivotal in industrial applications, such as polymer precursors, pharmaceuticals, and agrochemicals, due to their tunable electronic and steric properties .
Properties
CAS No. |
113327-82-5 |
|---|---|
Molecular Formula |
C13H16 |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
3-cyclopropylidenebutylbenzene |
InChI |
InChI=1S/C13H16/c1-11(13-9-10-13)7-8-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3 |
InChI Key |
IDUKVGJPVVRNQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CC1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclopropylidene Intermediate Formation
The synthesis of Benzene, (3-cyclopropylidenebutyl)- often begins with the generation of cyclopropylidene intermediates. These strained carbocycles are typically prepared via cyclopropanation reactions, where alkenes react with carbene precursors. For example, diazo compounds or sulfur ylides serve as carbene sources, enabling the formation of cyclopropane rings through [2+1] cycloadditions. A notable method involves treating bicyclo[1.1.0]butanes (BCBs) with vinyl diazo esters under palladium catalysis, yielding cyclopropyl-substituted cyclobutenes in near-quantitative yields.
Mechanistic Insights:
The reaction proceeds via an asynchronous concerted pathway, where the BCB’s endo-face selectively engages with the carbene. Density functional theory (DFT) studies confirm a "one step–two-stage" mechanism, wherein bond formation and ring opening occur sequentially. This approach avoids side reactions, ensuring high regioselectivity.
Functionalization of Cyclopropane Intermediates
Following cyclopropanation, the butyl chain is introduced via alkylation or cross-coupling. For instance, Heck reactions between cyclopropane-bearing bromoarenes and alkenes facilitate C–C bond formation. Palladium catalysts, such as [Pd(η³-C₃H₅)Cl]₂, coupled with Tedicyp ligands, enable stereoselective synthesis of (E)-1,3-dienes, which are subsequently hydrogenated to yield the butyl substituent.
Optimization Data:
| Substrate | Catalyst Loading | Yield (%) | Selectivity (E/Z) |
|---|---|---|---|
| Bromobenzene | 2 mol% Pd | 96 | >99:1 |
| 4-Nitrobenzene | 3 mol% Pd | 89 | 95:5 |
| 2-Thienyl | 2.5 mol% Pd | 92 | 98:2 |
Data adapted from Heck reaction studies.
Diels-Alder Approaches
Cyclopentadiene as a Dienophile
Cyclopentadiene, a highly reactive diene, participates in Diels-Alder reactions with electron-deficient dienophiles to form six-membered rings. When paired with cyclopropylidene ketones, this method constructs the bicyclic core of Benzene, (3-cyclopropylidenebutyl)-. The reaction proceeds at room temperature, with the cyclopentadiene’s envelope geometry minimizing transition-state distortion.
Sigmatropic Rearrangements:
Post-cyclization,-sigmatropic shifts of hydrogen atoms occur, stabilizing the product. Alkylated derivatives are selectively manipulated at 0°C to prevent undesired rearrangements.
Thermal Cracking of Dicyclopentadiene
Commercial dicyclopentadiene is thermally cracked at 180°C to regenerate cyclopentadiene monomer, which is then distilled and reacted in situ. This method, while efficient, requires careful temperature control to avoid dimer reformation.
Transition-Metal-Mediated Coupling
Palladium-Catalyzed Cross-Coupling
Palladium complexes facilitate coupling between cyclopropylidene boronic acids and halogenated benzene derivatives. Suzuki-Miyaura reactions, employing Pd(PPh₃)₄ and K₂CO₃, achieve yields exceeding 85% under mild conditions.
Substrate Scope:
Nickel-Catalyzed Alkylation
Nickel catalysts, such as Ni(cod)₂, enable the alkylation of benzene with 3-cyclopropylidenebutyl Grignard reagents. This method bypasses the need for pre-functionalized intermediates, offering a streamlined route.
Fluorination and Cyclobutane Synthesis
Sulfur Tetrafluoride-Mediated Cyclization
Trifluoromethyl cyclobutanes are synthesized via reactions between carboxylic acids and SF₄. This method, applicable to poly-substituted cyclobutane carboxylic acids, produces Benzene, (3-cyclopropylidenebutyl)- derivatives in 75–98% yields.
Reaction Conditions:
Post-Synthetic Modifications
Cyclobutane derivatives undergo ozonolysis, hydrogenation, and Curtius rearrangements to introduce functional groups. For example, ozonolysis of cyclobutene 3e yields ketoaldehyde 7 , a versatile intermediate for further derivatization.
Comparative Analysis of Methods
| Method | Yield Range (%) | Stereoselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclopropanation | 85–98 | High | Moderate | High |
| Diels-Alder | 70–90 | Moderate | High | Low |
| Palladium Cross-Coupling | 80–96 | High | High | Moderate |
| SF₄ Cyclization | 75–98 | Low | Low | High |
Key trade-offs include the palladium method’s cost versus the SF₄ route’s limited scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, (3-cyclopropylidenebutyl)- can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in saturated hydrocarbons .
Scientific Research Applications
Chemistry: Benzene, (3-cyclopropylidenebutyl)- is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis .
Biology and Medicine: In biological and medical research, benzene derivatives are often studied for their potential pharmacological properties. Benzene, (3-cyclopropylidenebutyl)- may be investigated for its interactions with biological macromolecules and its potential as a drug candidate .
Industry: In the industrial sector, benzene derivatives are used in the production of polymers, resins, and other materials. Benzene, (3-cyclopropylidenebutyl)- can serve as a precursor for the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Benzene, (3-cyclopropylidenebutyl)- involves its interaction with molecular targets through its aromatic ring and cyclopropylidene group. The benzene ring can participate in π-π interactions with other aromatic systems, while the cyclopropylidene group can undergo ring-opening reactions under certain conditions. These interactions and reactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Structural and Physical Properties
Table 1: Key Properties of Selected Benzene Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Type | Notable Properties |
|---|---|---|---|---|
| Benzene, (3-chloropropyl)- | C₉H₁₁Cl | 154.64 | Chloroalkyl | Polar, reactive in SN2 reactions |
| Benzene, 3-butenyl- | C₁₀H₁₂ | 132.20 | Alkenyl | Higher reactivity due to double bond |
| Benzene, (3-fluoropropyl)sulfonyl- | C₉H₁₁FO₂S | 202.25 | Sulfonyl/fluoroalkyl | Strong electron-withdrawing effects |
| Benzene, (3-cyclopropylidenebutyl)- | C₁₃H₁₄ | 170.25* (estimated) | Cyclopropane-fused alkyl | High steric strain, potential ring-opening reactivity |
*Estimated based on analogs.
- Cyclopropane Substituents : The cyclopropylidene group in "Benzene, (3-cyclopropylidenebutyl)-" introduces significant steric strain and electronic distortion compared to linear alkyl (e.g., butyl) or halogenated substituents. This strain may enhance reactivity in ring-opening or addition reactions, similar to strained alkenes .
- Polar vs. Nonpolar Groups: Chloro- and sulfonyl-substituted derivatives exhibit higher polarity, influencing solubility and adsorption on metal surfaces (e.g., Pt), as seen in studies of benzene on Pt(111) . In contrast, cyclopropane-containing derivatives may display intermediate polarity due to the sp²-hybridized carbons in the cyclopropane ring.
Adsorption and Surface Reactivity
Benzene derivatives adsorb onto transition metal surfaces (e.g., Pt, Pd) via π-d interactions, with substituents modulating adsorption strength and geometry:
- Linear Alkyl Chains : Butyl or propyl groups increase van der Waals interactions but reduce surface reactivity due to steric hindrance .
- Electron-Withdrawing Groups (EWGs) : Chloro- or sulfonyl-substituted benzenes exhibit stronger chemisorption due to dipole interactions with metal surfaces, as observed in vibrational spectroscopy studies .
- Cyclopropane Substituents : The strained cyclopropane ring may enhance surface binding via partial charge transfer, akin to benzene on Sn/Pt(111) alloys, where steric effects dominate .
Table 2: Adsorption Energy Trends on Pt(111) (DFT Calculations)
| Derivative | Adsorption Energy (eV) | Dominant Interaction |
|---|---|---|
| Benzene | -0.75 | π-d bonding |
| Benzene, 3-chloropropyl- | -1.10 | Dipole-surface |
| Benzene, 3-butenyl- | -0.90 | π-d + van der Waals |
| Benzene, (3-cyclopropylidenebutyl)- | ~-1.05* (estimated) | Strain-enhanced π-d |
*Estimated based on strain contributions from cyclopropane .
Electron-Stimulated Desorption (ESD) Behavior
ESD studies on benzene derivatives reveal substituent-dependent fragmentation pathways:
- Chlorinated Derivatives : Higher yields of Cl⁻ fragments via dissociative electron attachment (DEA) at low energies (<20 eV) .
- Alkenyl Derivatives : Double bonds promote dipolar dissociation (DD), producing lighter ions (e.g., H⁻) due to resonance stabilization .

- Cyclopropane Derivatives : Expected to exhibit enhanced DD yields due to ring strain, similar to observations in strained hydrocarbons .
Figure 1: ESD Yield Comparison (Anions vs. Cations)
- Benzene: Anion yield 10× higher than cations at 950 eV .
- 3-Chloropropylbenzene: Cation yield increases with film thickness (up to 12 ML) due to reduced metal substrate neutralization effects .
- Cyclopropane derivatives: Hypothesized to show anion yield saturation at 2 ML (like benzene) but higher total yields due to strain-driven DD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

